molecular formula C22H20ClN3O2S B238135 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B238135
M. Wt: 425.9 g/mol
InChI Key: CLENTWRQZSAFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

Mechanism of Action

TAK-659 works by inhibiting the activity of 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, which is a key enzyme in the B-cell receptor signaling pathway. 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is involved in the activation of downstream signaling molecules, such as phospholipase Cγ2 and AKT, which are important for B-cell survival and proliferation. By inhibiting 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, TAK-659 blocks these signaling pathways and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective and potent inhibitory effect on 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide activity, with an IC50 value of 0.85 nM. TAK-659 has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies. In addition, TAK-659 has been shown to have minimal off-target effects and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for use in laboratory experiments. It is a selective and potent inhibitor of 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, which makes it a valuable tool for studying the B-cell receptor signaling pathway and its role in cancer. TAK-659 has also been shown to have good pharmacokinetic properties and is well-tolerated in animal models. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several potential future directions for the development and use of TAK-659. One direction is to further investigate its efficacy in preclinical models of B-cell malignancies and to determine its optimal dosing and combination with other anti-cancer agents. Another direction is to explore its potential use in other diseases, such as autoimmune disorders and inflammatory conditions, where 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide plays a role. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity could lead to the development of more effective and safer 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide inhibitors.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis route described in the literature involves the reaction of 4-chloro-N-(4-aminophenyl)benzamide with 4-(2-thienylcarbonyl)piperazine in the presence of a coupling agent. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits 4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies in mouse models have demonstrated that TAK-659 is effective in reducing tumor growth and improving survival rates. TAK-659 has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

properties

Product Name

4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

4-chloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H20ClN3O2S/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27)

InChI Key

CLENTWRQZSAFMH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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